molecular formula C11H8N2O5S B1621469 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde CAS No. 54254-38-5

1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B1621469
CAS No.: 54254-38-5
M. Wt: 280.26 g/mol
InChI Key: MCTHUUKDTCXRFO-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde (CAS Registry Number: 54254-38-5) is a high-value chemical building block with the molecular formula C 11 H 8 N 2 O 5 S and a molecular weight of 280.26 g/mol . This compound belongs to a class of N -sulfonyl-protected pyrrole derivatives, where the 2-nitrophenylsulfonyl (Ns) group serves as a protecting group for the pyrrole nitrogen. The presence of both the electron-withdrawing sulfonyl group and the formyl substituent at the 2-position makes this molecule a versatile and reactive intermediate in organic synthesis and medicinal chemistry research . Its primary research application lies in its use as a precursor for the synthesis of more complex heterocyclic systems. The aldehyde functional group is a key handle for further derivatization via condensation reactions, such as the formation of Schiff bases, or for use in multi-component reactions. Researchers utilize related sulfonyl-protected pyrrolo-pyridine carboxamide derivatives in early-stage drug discovery, particularly in the development of compounds that target kinase enzymes, such as the hepatocyte growth factor receptor (MET) . The structural motifs present in this compound are frequently explored in the search for novel therapeutic agents. The canonical SMILES representation for this molecule is O=Cc1cccn1S(=O)(=O)c1ccccc1 N+ [O-] . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5S/c14-8-9-4-3-7-12(9)19(17,18)11-6-2-1-5-10(11)13(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTHUUKDTCXRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383951
Record name 1-(2-Nitrobenzene-1-sulfonyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54254-38-5
Record name 1-(2-Nitrobenzene-1-sulfonyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Pyrrole-2-carbaldehyde

The foundational step involves preparing the pyrrole-2-carbaldehyde scaffold. According to industrial and academic protocols, this is typically achieved via the condensation of pyrrole with formaldehyde under acidic or neutral conditions. The reaction proceeds through electrophilic substitution at the α-position of pyrrole, favored due to the electron-rich nature of the heterocycle. Yields range from 50–70%, with purity dependent on distillation or chromatographic purification.

Key reaction parameters :

  • Formaldehyde (37% aqueous solution) as the aldehyde source
  • Catalytic acetic acid or phosphate buffers (pH 6–7)
  • Reaction temperatures of 60–80°C for 4–6 hours

N-Sulfonylation with 2-Nitrobenzenesulfonyl Chloride

The second step introduces the 2-nitrophenylsulfonyl group at the pyrrole’s 1-position. This involves nucleophilic substitution where the pyrrole’s NH group is deprotonated by a base (e.g., pyridine, triethylamine) and reacts with 2-nitrobenzenesulfonyl chloride.

Optimized conditions :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran
  • Base : 2.2 equiv pyridine (dual role as base and HCl scavenger)
  • Temperature : 0°C to room temperature, 12–24 hours
  • Workup : Sequential washes with dilute HCl, NaHCO₃, and brine

This method reliably affords the target compound in 60–75% yield after recrystallization from ethanol/water mixtures.

Advanced One-Pot Methodologies

Recent advances aim to streamline synthesis by combining pyrrole formation and sulfonylation. A I₂/CuCl₂-mediated oxidative annulation strategy, originally developed for pyrrole-2-carbaldehydes, has been adapted for this purpose. This one-pot approach uses:

  • Aryl methyl ketones (e.g., acetophenone derivatives)
  • Arylamines
  • Acetoacetate esters

The reaction mechanism involves:

  • Iodine-mediated Kornblum oxidation to generate α-ketoaldehydes
  • Condensation with enamine intermediates
  • Oxidative cyclization to form the pyrrole ring
  • In situ sulfonylation using 2-nitrobenzenesulfonyl chloride

Advantages :

  • Avoids isolation of reactive intermediates
  • Yields comparable to classical methods (55–68%)
  • Broad substrate tolerance for modifying the sulfonyl group

Catalytic and Oxidative Approaches

Friedel-Crafts Sulfonylation

Palladium-catalyzed methods, inspired by lysergic acid syntheses, employ Pd-C/H₂ systems to facilitate cyclization and sulfonylation concurrently. For example, hydrogenation of nitro precursors in the presence of sulfonyl chlorides achieves simultaneous reduction and N-functionalization.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 30–60 minutes) accelerates the sulfonylation step, improving yields to 80–85% by enhancing reaction kinetics and reducing side reactions.

Experimental Considerations and Optimization

Critical Parameters

Factor Optimal Range Impact on Yield
Base concentration 2.0–2.5 equiv Prevents over-sulfonylation
Solvent polarity ε = 4–8 (e.g., DCM) Balances solubility and reactivity
Reaction time 12–18 hours Minimizes aldehyde oxidation

Purification Challenges

  • Byproducts : Di-sulfonylated pyrroles (5–10%) require silica gel chromatography for removal
  • Aldehyde stability : Storage under nitrogen at –20°C prevents formic acid formation

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Classical Two-Step 60–75 >95 High Moderate
One-Pot Oxidative 55–68 90–93 Moderate Low
Microwave 80–85 97 Low High

Key findings :

  • Classical methods remain the gold standard for industrial-scale production due to reliability
  • Microwave techniques offer superior yields but require specialized equipment
  • Oxidative annulation is preferable for generating structurally diverse analogs

Applications and Derivatives

The 2-nitrophenylsulfonyl group enhances stability during subsequent reactions, making this compound a valuable intermediate for:

  • Antimicrobial agents : Functionalization at the aldehyde position yields Schiff base complexes with bioactivity
  • Materials science : Pyrrole sulfonamides serve as ligands in photovoltaic dyes

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The aldehyde group at position 2 of the pyrrole ring participates in classical nucleophilic addition and condensation reactions:

Reaction TypeExampleConditions/AgentsOutcome
Nucleophilic Addition Reaction with amines or hydrazinesEthanol, RTFormation of Schiff bases or hydrazones
Grignard Addition Alkyl/aryl magnesium halidesDry THF, 0°C to RTSecondary alcohol derivatives
Cannizzaro Reaction Base-induced disproportionationNaOH (aq.), heatFormation of carboxylic acid and alcohol under strong basic conditions

Key Observation : The electron-withdrawing sulfonyl group enhances the electrophilicity of the aldehyde, accelerating nucleophilic attack .

Sulfonyl Group Transformations

The 2-nitrophenylsulfonyl moiety serves as both a directing group and a leaving group:

Reaction TypeExampleConditionsOutcome
Nucleophilic Aromatic Substitution Replacement of sulfonyl groupPiperidine, DMF, 80°CFormation of desulfonylated pyrrole derivatives (hypothetical pathway)
Reductive Desulfonylation Using LiAlH4 or Na/NH3Anhydrous conditionsCleavage of sulfonyl group to yield NH-pyrrole analogs

Structural Note : The nitro group at the ortho position sterically hinders direct substitution at the sulfonyl site, favoring reductive pathways .

Nitro Group Reactivity

The nitro group on the phenyl ring undergoes reduction and electrophilic substitution:

Reaction TypeExampleConditionsOutcome
Catalytic Hydrogenation H2, Pd/CEthanol, RTReduction to amine (-NH2), enabling diazotization or amide coupling
Electrophilic Substitution Nitration or halogenationHNO3/H2SO4 or Cl2/FeCl3Limited due to deactivation by sulfonyl and nitro groups

Experimental Limitation : No direct studies on nitration/halogenation of this compound exist; predictions derive from analogous nitroarene systems .

Pyrrole Ring Modifications

Reaction TypeExampleConditionsOutcome
Radical Cyclization AIBN, Bu3SnHToluene, refluxFormation of fused heterocycles (hypothetical based on )
Metal-Catalyzed Coupling Suzuki-Miyaura (aryl boronic acids)Pd(PPh3)4, K2CO3, DMECross-coupling at C3/C4 positions (untested but structurally feasible)

Stability and Side Reactions

  • Hydrolytic Sensitivity : The aldehyde group may oxidize to carboxylic acid under prolonged storage in humid conditions .

  • Thermal Decomposition : Degrades above 200°C, releasing SO2 and NOx gases (predicted via TGA analogs ).

Data Gaps and Research Opportunities

  • No kinetic or mechanistic studies for sulfonyl/nitro group interplay.

  • Limited experimental validation of coupling reactions on the pyrrole ring.

  • Biological activity data absent; computational modeling recommended.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C11H8N2O5S
  • Molar Mass : 280.26 g/mol
  • Melting Point : 139 °C

These properties contribute to its reactivity and suitability for various applications in research and industry.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrrole derivatives, including 1-[(2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde. Research indicates that compounds with similar structures exhibit inhibitory effects against viruses like Respiratory Syncytial Virus (RSV). For instance, the compound was tested alongside other pyrrole derivatives, showing significant antiviral activity with an EC50 value that indicates effective suppression of viral RNA synthesis in infected cells .

Antibacterial Properties

Pyrrole-containing compounds are also being investigated for their antibacterial properties. In vitro studies have demonstrated that certain pyrrole derivatives possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The introduction of the nitrophenyl sulfonyl group in the molecular structure may enhance the antibacterial efficacy of these compounds, making them potential candidates for new antibiotic therapies .

Organic Electronics

The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can improve charge transport properties and enhance device performance .

Sensors

The compound's ability to undergo redox reactions suggests potential applications in sensor technology. Pyrrole derivatives can be utilized in the development of electrochemical sensors for detecting various analytes, including heavy metals and biomolecules. Their sensitivity and selectivity can be significantly improved through chemical modifications, such as those seen with the nitrophenyl sulfonyl group .

Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for further chemical modifications, enabling the synthesis of more complex molecules. This versatility is particularly useful in developing pharmaceuticals and agrochemicals .

Case Study 1: Antiviral Development

A study focused on developing non-nucleoside inhibitors for RSV demonstrated the use of pyrrole derivatives, including this compound, as lead compounds. The research involved synthesizing analogs and testing their antiviral activity, leading to promising results that could pave the way for new antiviral drugs .

Case Study 2: Antibacterial Activity

Another investigation evaluated a series of pyrrole-based compounds against various bacterial strains. The study found that modifications to the structure significantly impacted antibacterial potency, with some derivatives exhibiting MIC values lower than traditional antibiotics like vancomycin. This highlights the potential of this compound as a scaffold for developing new antibacterial agents .

Mechanism of Action

The mechanism by which 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The nitrophenyl and sulfonyl groups play crucial roles in binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Effects : The 2-nitrophenylsulfonyl group in the target compound likely induces stronger electron withdrawal compared to benzyl (e.g., 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde) or tosyl groups, enhancing electrophilicity at the aldehyde site .
  • Solubility and Stability: Tosyl and phenylsulfonyl analogs exhibit better solubility in organic solvents due to non-polar aromatic rings, whereas nitro-substituted derivatives may exhibit lower solubility .
  • Synthetic Utility : Sulfonyl groups act as transient directing groups in palladium-catalyzed C–H activation, a feature leveraged in enantioselective synthesis .

Palladium-Catalyzed Reactions

  • Target Compound : Expected to participate in pallada-electrocatalyzed C–H activation, similar to (E)-1-(2-(heavily fluorinated)naphthalen-1-yl)-1H-pyrrole-2-carbaldehyde, where sulfonyl groups facilitate regioselective bond formation .
  • 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde: Used in intramolecular cyclocarbonylation with palladium catalysts to synthesize benzodiazocinones, highlighting the role of nitro groups in stabilizing transition states .

Horner–Wadsworth–Emmons Reaction

    Biological Activity

    1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a pyrrole ring and a sulfonyl group, serves as an important intermediate in the synthesis of various bioactive molecules, including Lixivaptan, a vasopressin receptor antagonist currently in clinical trials for treating hyponatremia.

    The molecular formula of this compound is C11H10N2O4S, with a molecular weight of approximately 270.27 g/mol. The compound features a unique arrangement of functional groups that influence its reactivity and biological activity.

    Structural Features

    PropertyDetails
    Molecular FormulaC11H10N2O4S
    Molecular Weight270.27 g/mol
    Functional GroupsPyrrole ring, nitro group, sulfonyl group
    Crystallization MethodGrown from petroleum ether-ethyl acetate

    While this compound does not exhibit direct biological activity itself, it plays a crucial role as an intermediate in the synthesis of Lixivaptan. Lixivaptan has shown efficacy in correcting hyponatremia associated with conditions such as heart failure and liver cirrhosis .

    Antimicrobial Properties

    Recent studies have investigated the antimicrobial properties of various pyrrole derivatives, including those related to this compound. For instance, compounds with similar structures have demonstrated activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the pyrrole scaffold can yield potent antibacterial agents .

    Case Studies

    • Lixivaptan Clinical Trials : Clinical trials have established Lixivaptan's role in managing hyponatremia with minimal adverse effects. Its mechanism involves antagonism at vasopressin receptors, which is critical for fluid regulation in the body .
    • Antimicrobial Evaluation : A study evaluating pyrrole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, highlighting their potential as effective antibacterial agents .

    Research Findings

    Research has shown that the presence of the nitro group and sulfonyl moiety significantly influences the biological properties of the compound. The unique structural characteristics allow for diverse chemical reactivity, which can be exploited in drug design.

    Summary of Biological Activities

    Activity TypeObservations
    AntimicrobialEffective against MRSA; MIC < 1 μg/mL
    Vasopressin Receptor AntagonismKey role in Lixivaptan synthesis; treats hyponatremia

    Q & A

    Q. What are the established synthetic routes for 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde?

    Methodological Answer: The compound is synthesized via Heck–Matsuda desymmetrization of N-protected dihydropyrroles. Key steps include:

    • Sulfonylation : Introducing the 2-nitrophenylsulfonyl group to the pyrrole scaffold.
    • Oxidation : Conversion of intermediates to the aldehyde functionality using controlled oxidation conditions.
    • Chiral Resolution : Employing chiral auxiliaries or catalysts for enantioselective synthesis.

    Example Protocol (from related compounds in ):

    • Yield : 48–84% (dependent on substituents and reaction optimization).
    • Characterization : Confirmed via 1H^1H NMR, 13C^{13}C NMR, and HRMS.

    Q. Table 1: Synthetic Routes Comparison

    MethodYield (%)Key ConditionsReference
    Heck–Matsuda48–84Pd catalysis, chiral ligands
    Paal-Knorr Condensation~85Acidic conditions, diones

    Q. How is enantiomeric purity validated for this compound?

    Methodological Answer: Enantiomeric excess (ee) is determined using chiral stationary-phase chromatography :

    • HPLC/SFC : Daicel Chiralpak® columns (e.g., IB or IC) with UV detection at λ = 210–260 nm.
    • Retention Times : Distinct peaks for enantiomers (e.g., 15.0 min vs. 17.5 min in ).
    • Data Interpretation : Integration of peak areas to calculate ee (>90% achieved in optimized syntheses) .

    Q. What spectroscopic techniques are critical for characterizing this compound?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR) :
      • 1H^1H NMR: Identifies aldehyde protons (~9.5–10 ppm) and sulfonyl group effects on aromatic protons.
      • 19F^{19}F NMR: Used if fluorinated analogs are synthesized (e.g., trifluoromethyl derivatives in ).
    • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 415.05689 for a derivative in ).
    • UV/Vis Spectroscopy : Monitors reaction progress in photochemical steps .

    Advanced Research Questions

    Q. How can reaction yields be optimized for Heck–Matsuda desymmetrization?

    Methodological Answer: Key factors affecting yield include:

    • Catalyst Loading : Pd(OAc)2_2 at 5–10 mol% with chiral ligands (e.g., (S)-BINAP).
    • Temperature : Reactions performed at 60–80°C to balance rate and selectivity.
    • Substrate Protection : Use of electron-withdrawing groups (e.g., sulfonyl) to stabilize intermediates .

    Case Study : In , optimizing ligand-to-catalyst ratios improved yields from 48% to 84% for specific derivatives.

    Q. How to address discrepancies in NMR data during structural validation?

    Methodological Answer:

    • Solvent Effects : Ensure consistent deuterated solvents (e.g., CDCl3_3) to avoid peak shifts.
    • Impurity Analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
    • Crystallography : Single-crystal X-ray diffraction (via SHELX software) resolves ambiguous assignments (e.g., ).

    Example : In , 1H^1H NMR of 4cc showed distinct splitting patterns for diastereotopic protons, resolved by HSQC.

    Q. What role does the 2-nitrophenylsulfonyl group play in reactivity?

    Methodological Answer:

    • Electron-Withdrawing Effects : Enhances electrophilicity of the pyrrole ring, facilitating nucleophilic attacks.
    • Steric Hindrance : Influences regioselectivity in cross-coupling reactions.
    • Photostability : Nitro groups may introduce sensitivity to light, requiring amber glassware during storage .

    Q. How is this compound utilized in cascade reactions for complex heterocycles?

    Methodological Answer:

    • Building Block : Serves as a precursor for 5,6-dihydroindolizines via cyclization reactions.
    • Example : In , the compound participated in a chiral Lewis acid-catalyzed cascade, forming tricyclic structures with >90% ee.
    • Mechanistic Insight : Aldehyde group acts as an electrophile, while the sulfonyl group stabilizes transition states .

    Q. Table 2: Key Applications in Synthesis

    ApplicationTarget MoleculeYield (%)Reference
    Dihydroindolizine SynthesisEnantiomerically pure85–90
    β-Aryl-γ-lactamsChiral lactam derivatives48–84

    Q. What strategies mitigate low yields in large-scale syntheses?

    Methodological Answer:

    • Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic steps.
    • Recrystallization : Use of ethyl acetate/hexane mixtures for purity (>95% achieved in ).
    • Catalyst Recycling : Immobilized Pd catalysts reduce costs in iterative syntheses .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde
    Reactant of Route 2
    Reactant of Route 2
    1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde

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